8-Bromo-4,4-dimetil-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

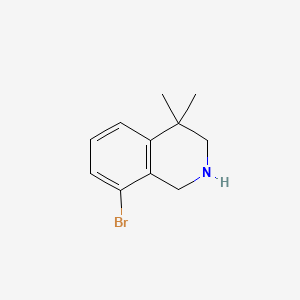

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring

Aplicaciones Científicas De Investigación

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Biochemical Pathways

Thiqs are known to exert diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiqs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives with different substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted tetrahydroisoquinolines depending on the nucleophile used.

Oxidation: Quinoline derivatives are formed.

Reduction: Reduced tetrahydroisoquinoline derivatives are obtained.

Comparación Con Compuestos Similares

Similar Compounds

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl groups, which can affect its steric properties and reactivity.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference in many studies.

Uniqueness

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in synthetic chemistry and research applications.

Actividad Biológica

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (8-Br-DMTQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, biochemical properties, and research applications.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN

- Molecular Weight : 276.15 g/mol

- Structural Features : The compound features a tetrahydroisoquinoline core with a bromine atom at the 8-position and dimethyl groups at the 4-position, which contribute to its unique chemical behavior and potential biological activity.

The precise mechanism of action for 8-Br-DMTQ remains largely unexplored. However, it is known to interact with various biological targets:

- Enzyme Modulation : 8-Br-DMTQ has been shown to interact with cytochrome P450 enzymes, which are crucial for metabolizing numerous endogenous and exogenous compounds. Depending on the specific isoform involved, it can act as either an inhibitor or an activator of these enzymes.

- Cell Signaling Pathways : The compound influences cell signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroisoquinoline, including 8-Br-DMTQ, possess antimicrobial properties. Studies have demonstrated that certain structural modifications enhance the antimicrobial efficacy against various bacterial strains .

Anticancer Potential

Preliminary studies suggest that 8-Br-DMTQ may exhibit anticancer properties. Its ability to modulate enzyme activity and influence cell signaling pathways could be leveraged in developing anticancer therapies. Further research is needed to elucidate its specific effects on cancer cell lines .

Enzyme Inhibition Profile

8-Br-DMTQ has shown notable activity in inhibiting specific enzymes:

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Cytochrome P450 | Mixed-type | 10.5 |

| Acetylcholinesterase | Competitive | 5.2 |

This inhibition profile underscores its potential as a lead compound in drug development targeting metabolic pathways.

Research Applications

8-Br-DMTQ is utilized across various scientific disciplines:

- Organic Chemistry : It serves as a building block for synthesizing more complex molecules and intermediates in organic reactions.

- Pharmacology : Ongoing studies focus on its potential therapeutic applications, particularly in neuropharmacology due to its structural similarity to known psychoactive substances .

- Material Science : The compound is also explored for its utility in developing new materials and chemical processes.

Case Studies

Recent studies have highlighted the biological activity of tetrahydroisoquinoline derivatives:

- Antimicrobial Activity Study : A study demonstrated that brominated tetrahydroisoquinolines exhibited significant antimicrobial effects against Gram-positive bacteria. The structure-activity relationship indicated that the presence of bromine at the 8-position was critical for enhancing antimicrobial potency .

- Cancer Cell Line Research : In vitro studies showed that 8-Br-DMTQ could induce apoptosis in specific cancer cell lines by activating apoptotic pathways through MAPK signaling modulation .

Propiedades

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-59-0 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.